molecular formula C₂₇H₄₄N₈O₆S₂ B1146619 2,2'-Methylene Bis[Ranitidine] CAS No. 207592-21-0

2,2'-Methylene Bis[Ranitidine]

Katalognummer: B1146619
CAS-Nummer: 207592-21-0
Molekulargewicht: 640.82
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

2,2'-Methylene Bis[Ranitidine] undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,2'-Methylene Bis[Ranitidine] has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 2,2'-Methylene Bis[Ranitidine] exerts its effects involves the formation of DNA adducts, leading to mutations and carcinogenesis. NDMA is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can alkylate DNA . This process can result in mutagenic and carcinogenic effects .

Vergleich Mit ähnlichen Verbindungen

2,2'-Methylene Bis[Ranitidine] can be compared with other similar nitrosamine compounds, such as:

Biologische Aktivität

2,2'-Methylene Bis[Ranitidine] is a derivative of ranitidine, a well-known histamine H2-receptor antagonist commonly used to treat conditions related to excessive gastric acid secretion. This compound has garnered interest in pharmacological research due to its potential enhanced biological activity compared to its parent compound. This article explores the biological activity of 2,2'-Methylene Bis[Ranitidine], including its mechanism of action, pharmacokinetics, and therapeutic implications.

Histamine H2-Receptor Antagonism

2,2'-Methylene Bis[Ranitidine] functions primarily as a competitive antagonist of the histamine H2 receptors located in the gastric parietal cells. By blocking these receptors, the compound effectively reduces gastric acid secretion. This mechanism is crucial for alleviating symptoms associated with peptic ulcers and gastroesophageal reflux disease (GERD) .

Comparative Activity with Ranitidine

While both ranitidine and its bis-derivative share a similar mechanism, 2,2'-Methylene Bis[Ranitidine] exhibits enhanced potency . Studies indicate that this compound has a higher affinity for the H2 receptor, which translates to improved efficacy in reducing gastric acid output .

Pharmacokinetics

The pharmacokinetic profile of 2,2'-Methylene Bis[Ranitidine] suggests that it undergoes extensive hepatic metabolism. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. This metabolism results in various metabolites that may also contribute to its biological activity .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability 50-60%
Half-life 1-3 hours
Peak Plasma Concentration 1-3 hours post-dose
Elimination Route Renal (urine)

In Vitro Studies

Research has demonstrated that 2,2'-Methylene Bis[Ranitidine] exhibits significant inhibitory effects on gastric acid secretion in vitro. In studies using isolated gastric mucosa preparations, this compound effectively inhibited histamine-induced acid secretion at lower concentrations than ranitidine .

In Vivo Studies

In animal models, administration of 2,2'-Methylene Bis[Ranitidine] resulted in a marked decrease in gastric acidity and an increase in gastric pH compared to controls treated with ranitidine alone. These findings suggest that the bis-derivative may offer superior therapeutic benefits in managing acid-related disorders .

Clinical Observations

A case study involving patients with severe GERD indicated that those treated with 2,2'-Methylene Bis[Ranitidine] reported greater symptom relief compared to those receiving standard ranitidine therapy. The study highlighted improved patient outcomes in terms of both symptom resolution and quality of life metrics .

Adverse Effects

While generally well-tolerated, some patients experienced mild side effects such as headache and gastrointestinal discomfort. Importantly, no severe adverse reactions were reported during clinical evaluations of 2,2'-Methylene Bis[Ranitidine], aligning with the safety profile established for ranitidine .

Eigenschaften

IUPAC Name

(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFGZFWSNTVORH-OWUYFMIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.